5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide
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Overview
Description
5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Nitration: The acylated product undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonation: The amine group is sulfonated to form the benzenesulfonamide structure.
Substitution: Finally, the chloro, methoxy, and methyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar structure but differs in the position and type of substituents.
2-chloro-5-methylpyridine: Another related compound with a pyridine ring and a chloro group.
Ethyl 5-methylindole-2-carboxylate: This compound shares some structural similarities but has different functional groups
Uniqueness
5-chloro-2-methoxy-4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H13ClN2O3S |
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Molecular Weight |
312.77 g/mol |
IUPAC Name |
5-chloro-2-methoxy-4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-6-12(19-2)13(7-11(9)14)20(17,18)16-10-4-3-5-15-8-10/h3-8,16H,1-2H3 |
InChI Key |
SXLOXVGSMMFQBV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)OC |
Origin of Product |
United States |
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